molecular formula C14H20N6O2S B6435502 N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide CAS No. 2549033-17-0

N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6435502
CAS No.: 2549033-17-0
M. Wt: 336.42 g/mol
InChI Key: NFPICGRCKXCUDU-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a purine base, a pyrrolidine ring, and a cyclopropanesulfonamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the purine base and the pyrrolidine ring. The cyclopropanesulfonamide group is then introduced through a series of reactions that may include sulfonation, cyclopropanation, and methylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and other advanced chemical engineering techniques may be employed to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological processes involving purine bases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and cyclopropanesulfonamide-containing molecules. Examples are:

    Adenosine: A purine nucleoside involved in energy transfer and signal transduction.

    Cyclopropanesulfonamide derivatives: Compounds with similar structural motifs used in medicinal chemistry.

Uniqueness

What sets N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide apart is its combination of a purine base with a cyclopropanesulfonamide group, providing unique chemical and biological properties. This makes it a valuable tool for research and potential therapeutic applications.

Properties

IUPAC Name

N-methyl-N-[1-(7-methylpurin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2S/c1-18-9-17-13-12(18)14(16-8-15-13)20-6-5-10(7-20)19(2)23(21,22)11-3-4-11/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPICGRCKXCUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCC(C3)N(C)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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